

2-Chloro-6-methylbenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylbenzothiazole

Cat. No.: B1585641

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole

Abstract: **2-Chloro-6-methylbenzothiazole** is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a diverse range of biologically active compounds and functional materials. Its unique structural scaffold, featuring a reactive chlorine atom at the 2-position, renders it an exceptionally versatile building block for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this compound.

Core Chemical Identity and Structure

2-Chloro-6-methylbenzothiazole is an aromatic organosulfur compound belonging to the benzothiazole family. The fusion of a benzene ring with a thiazole ring, combined with a methyl group on the benzene ring and a chloro substituent on the thiazole ring, defines its chemical character and reactivity.

- IUPAC Name: 2-chloro-6-methyl-1,3-benzothiazole[1]
- CAS Number: 3507-26-4[1][2][3]
- Molecular Formula: C₈H₆CINS[1][4]

- Molecular Weight: 183.66 g/mol [1][4]
- Canonical SMILES: Cc1ccc2nc(Cl)sc2c1[4]
- InChI Key: PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **2-Chloro-6-methylbenzothiazole** are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature with a defined melting point.

Property	Value	Source
Appearance	Solid	[2]
Melting Point	44 - 49 °C	[2][5]
Boiling Point	268.4 °C at 760 mmHg	[5]
Density	1.365 g/cm ³	[5]
Flash Point	>110 °C	[5]

Spectroscopic Analysis and Structural Elucidation

A thorough understanding of the spectroscopic profile of **2-Chloro-6-methylbenzothiazole** is essential for reaction monitoring and quality control. The following analysis provides insights into the expected spectral data based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

- Methyl Protons (-CH₃): A singlet would appear in the upfield region, typically around δ 2.4-2.5 ppm. The integration of this peak would correspond to three protons.

- Aromatic Protons (Ar-H): Three protons on the benzene ring will exhibit signals in the downfield region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns depend on their position relative to the methyl group and the fused thiazole ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will form a doublet system, reflecting their ortho and meta relationships.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

- Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 20-25 ppm).
- Aromatic and Heterocyclic Carbons: Multiple signals in the δ 120-155 ppm range. The carbon atom at the 2-position (C-Cl) is expected to be significantly deshielded due to the adjacent electronegative chlorine and nitrogen atoms, appearing far downfield.

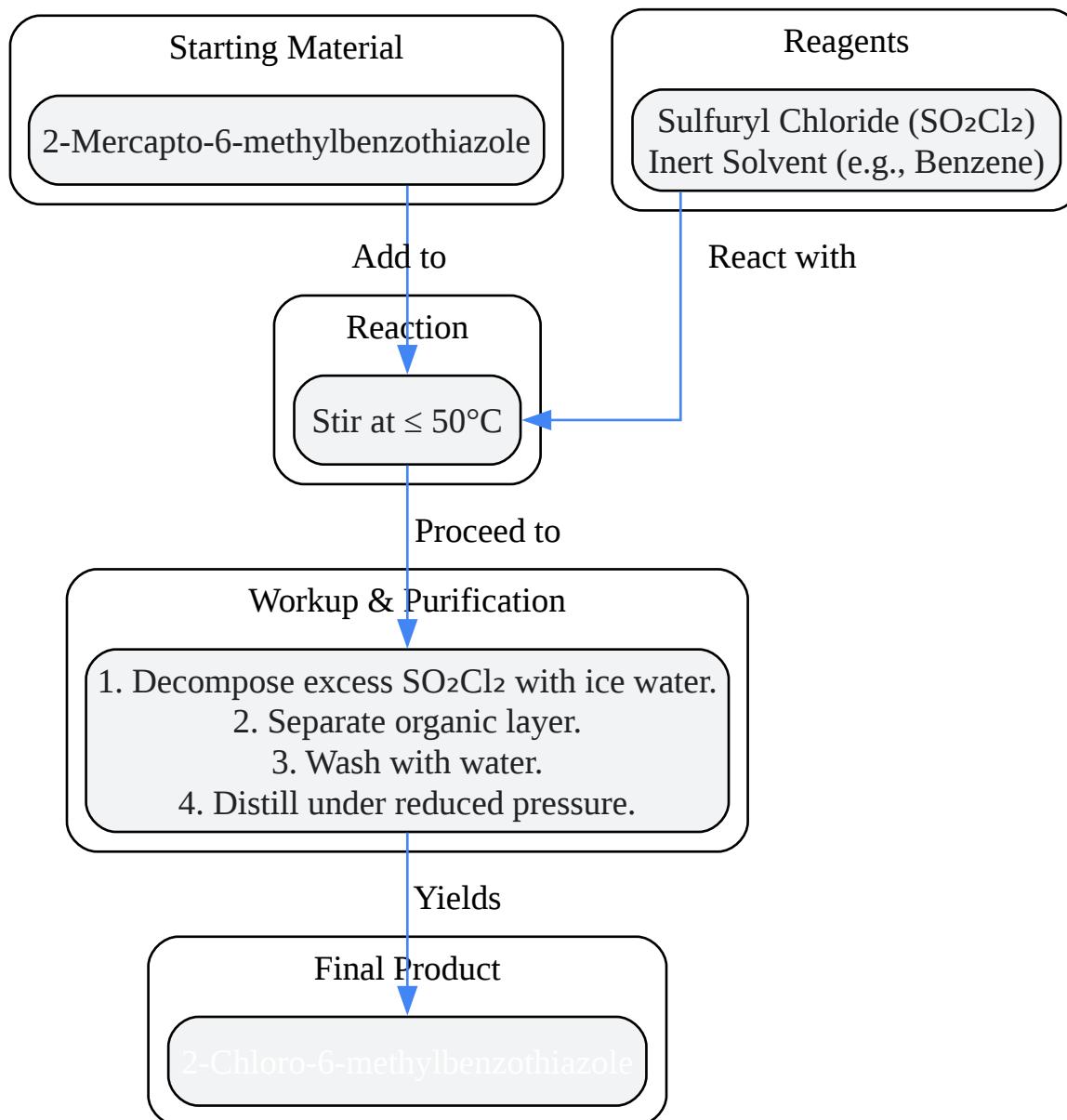
Mass Spectrometry (MS)

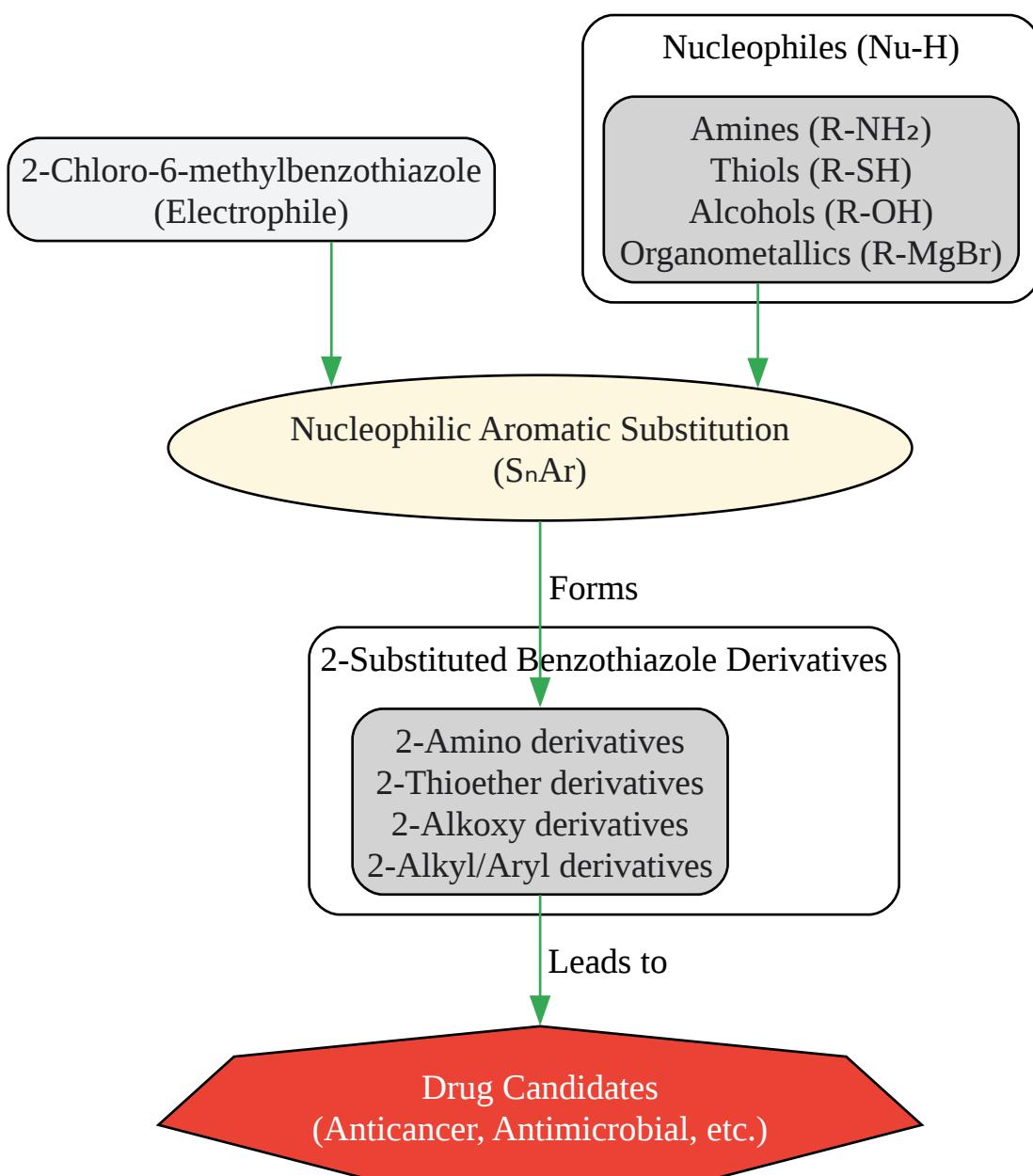
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

- Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z 183.
- Isotopic Pattern: A key diagnostic feature is the presence of the M+2 peak at m/z 185, with an intensity approximately one-third of the M⁺ peak. This characteristic ³⁵Cl/³⁷Cl isotopic ratio is definitive proof of the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.


- Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
- C=N Stretch: A characteristic sharp absorption band in the 1600-1650 cm⁻¹ region, indicative of the imine bond within the thiazole ring.
- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.
- C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.


Synthesis and Reaction Mechanisms

The most common and efficient synthesis of 2-chloro-substituted benzothiazoles involves the direct chlorination of the corresponding 2-mercaptopbenzothiazole precursor. This transformation is highly valued for its reliability and scalability.

General Synthetic Workflow: Chlorination of 2-Mercapto-6-methylbenzothiazole

The conversion of the thiol group at the 2-position to a chloride is typically achieved using a potent chlorinating agent such as sulfonyl chloride (SO_2Cl_2).^[6] The reaction is generally fast and proceeds at or below room temperature.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-methylbenzothiazole | C8H6CINS | CID 2049866 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methylbenzothiazole - Safety Data Sheet [chemicalbook.com]
- 3. 2-Chloro-6-methylbenzothiazole | 3507-26-4 [chemicalbook.com]
- 4. 2-Chloro-6-methylbenzothiazole (96%) - Amerigo Scientific [amerigoscientific.com]
- 5. 2-Chloro-6-methylbenzothiazole, CAS No. 3507-26-4 - iChemical [ichemical.com]
- 6. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [2-Chloro-6-methylbenzothiazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585641#2-chloro-6-methylbenzothiazole-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com